Campesterol

Description

Historical Context of Campesterol (B1663852) Research

The study of plant sterols and their effects on human health has a history dating back to the 1950s, when their ability to lower LDL cholesterol levels was first demonstrated. wikipedia.orgmdpi.comcabidigitallibrary.org Since these initial findings, numerous studies have investigated the lipid-lowering effects of dietary phytosterols (B1254722), including this compound. wikipedia.org Early research often focused on the impact of total phytosterol intake, with later studies beginning to differentiate the effects of individual compounds like this compound, β-sitosterol, and stigmasterol (B192456). mdpi.comcambridge.org The development of advanced analytical techniques has facilitated more precise measurement of individual phytosterol levels in biological samples, contributing to a deeper understanding of their metabolism and effects. nih.govescholarship.org

Significance of this compound in Biological Systems and Human Health

In biological systems, this compound plays roles in plant physiology, including membrane structure and potentially acting as a signaling molecule and contributing to defense against pathogens. ontosight.ai

For human health, this compound, as part of the diet, has been investigated for several potential benefits. A primary area of focus is its influence on cholesterol metabolism. Due to its structural similarity to cholesterol, this compound competes with cholesterol for absorption in the intestine, thereby reducing the amount of dietary cholesterol entering the bloodstream. wikipedia.orgontosight.aibiosynth.commdpi.comcabidigitallibrary.org This competitive inhibition is a key mechanism by which phytosterols are thought to contribute to lowering plasma cholesterol levels. ontosight.aibiosynth.com Studies have shown that higher levels of β-sitosterol and this compound in the blood are linked to lower cholesterol absorption. mdpi.com

Beyond cholesterol modulation, this compound has also been explored for other biological activities. Research suggests potential anti-inflammatory and antioxidant properties. ontosight.aibiosynth.commdpi.com Some studies have investigated its potential role in managing conditions like hypercholesterolemia and related cardiovascular issues. biosynth.com Furthermore, this compound has been examined for potential anti-cancer activities, with some research suggesting antiangiogenic effects, which could be involved in inhibiting tumor growth. researchgate.netmdpi.comresearchgate.net

This compound can also serve as a precursor in the biosynthesis of various steroid hormones due to its structural resemblance to cholesterol. wikipedia.org

Current Research Trends and Gaps in this compound Studies

Current academic research on this compound continues to explore its various potential health effects and underlying mechanisms. A significant trend involves investigating its role in the context of broader health outcomes beyond cholesterol lowering, such as its impact on inflammation, oxidative stress, and specific disease states like certain cancers and metabolic disorders. mdpi.comresearchgate.netontosight.aibiosynth.comnih.govmdpi.commdpi.comresearchgate.net

Detailed research findings include studies demonstrating this compound's ability to inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro, suggesting a potential antiangiogenic effect. researchgate.net In vivo studies using chick chorioallantoic membrane (CAM) models have also shown that this compound can disrupt bFGF-induced neovascularization. researchgate.net

Despite the progress, several gaps remain in this compound research. While the cholesterol-lowering mechanism through competitive absorption is well-established, the full extent of its other potential biological activities and their clinical significance requires further elucidation. ontosight.ainih.govmdpi.com The precise molecular mechanisms underlying effects like anti-inflammatory or anti-cancer properties are still being actively investigated. researchgate.netmdpi.com

Furthermore, research is ongoing to optimize the delivery and bioavailability of phytosterols, including this compound, and to explore new sources and production methods, including biotechnological approaches like plant cell and hairy root cultures. nih.govnih.gov The characterization of complex phytosterol structures, especially oxidized forms, also presents a challenge. nih.gov

The increasing use of functional foods supplemented with plant sterols has renewed interest in understanding the long-term effects of elevated phytosterol levels. ahajournals.org While generally considered safe, the implications of consistently high intake and plasma levels, particularly in individuals with genetic variations affecting sterol metabolism, are areas of continued investigation. ahajournals.org

Research trends also include exploring the potential of this compound in combination with other bioactive compounds or in the context of specific dietary interventions for managing various health conditions. taylorandfrancis.comresearchgate.net

Here is a data table summarizing some reported concentrations of this compound in various plant sources:

| Source | This compound Concentration (mg/100g) | Reference |

| Banana | 1-7 | wikipedia.org |

| Pomegranate | 1-7 | wikipedia.org |

| Pepper | 1-7 | wikipedia.org |

| Coffee | 1-7 | wikipedia.org |

| Grapefruit | 1-7 | wikipedia.org |

| Cucumber | 1-7 | wikipedia.org |

| Onion | 1-7 | wikipedia.org |

| Oat | 1-7 | wikipedia.org |

| Potato | 1-7 | wikipedia.org |

| Lemon grass | 1-7 | wikipedia.org |

| Canola oil | 16-100 | wikipedia.org |

| Corn oil | 16-100 | wikipedia.org |

| Olive oil | 111-147 | nih.gov |

| Peanut oil | 150-223 | nih.gov |

| Sesame oil | 361-374 | nih.gov |

| Soybean oil | 213-229 | nih.gov |

| Avocado | 62-98 | nih.gov |

| Pistachio nuts | 107-126 | nih.gov |

Note: Concentrations can be variable depending on factors like geography, growing environment, and specific plant strains. wikipedia.org

Another area of research involves the bioavailability of this compound. Studies using isotopically labelled phytosterols have reported minimal absorption rates for this compound in humans. cabidigitallibrary.orgnih.gov For instance, one study reported an average absorption of 1.89% for this compound. cabidigitallibrary.org However, other studies using simulated digestion models have shown higher bioavailability (transfer to the aqueous micellar phase) ranging from 72% to 93% for a mixture including this compound, although these in vitro results may differ from in vivo absorption. frontiersin.org Bioavailability can also be influenced by the food matrix. frontiersin.org

Structure

2D Structure

3D Structure

Properties

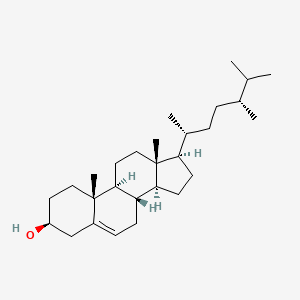

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNBVLSWZMBQTH-PODYLUTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009891 | |

| Record name | Campesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Campesterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Campesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-62-4 | |

| Record name | Campesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Campesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Campesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (24R)-ergost-5-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L5O665639 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Campesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157.5 °C | |

| Record name | Campesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of Campesterol

Endogenous Synthesis Pathways in Plants

The biosynthesis of campesterol (B1663852) in plants is a complex process that is part of the broader phytosterol synthesis pathway. Unlike cholesterol biosynthesis in animals and ergosterol (B1671047) biosynthesis in fungi, the plant pathway initiates with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886), catalyzed by cycloartenol synthase (CAS). wikipedia.orgpnas.org This step distinguishes plant sterol biosynthesis from that in fungi and animals, where lanosterol (B1674476) is the initial cyclic intermediate. wikipedia.orgpnas.org

Precursors and Enzymatic Steps

The synthesis of this compound begins with the universal isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) pathway and, in photosynthetic organisms, the methylerythritol phosphate (B84403) (MEP) pathway. oup.comcreative-proteomics.com These precursors are then assembled to form squalene. oup.comnih.govuni.lunih.govfishersci.cafishersci.se Squalene undergoes epoxidation to form 2,3-oxidosqualene, the substrate for CAS. pnas.org

Following the formation of cycloartenol, a series of enzymatic modifications occur, including methylations, demethylations, reductions, and isomerizations, leading to the production of various phytosterols (B1254722), including this compound, sitosterol (B1666911), and stigmasterol (B192456). oup.comcreative-proteomics.com A key step in the pathway leading to this compound involves the alkylation at the C-24 position. In the main pathway, 24-methylenecholesterol (B1664013) is converted to this compound through the action of enzymes such as Δ7-sterol-C5-desaturase (DWF7), 7-dehydrocholesterol (B119134) reductase (DWF5), and Δ24-sterol reductase (DWF1). biorxiv.org Specifically, 24-methylenecholesterol is transformed to 24-methylene lophenol, which then produces this compound via the action of DWF1. researchgate.net Another enzyme, SSR1, in tomato, catalyzes the isomerization of 24-methylenecholesterol to 24-methyldesmosterol, followed by reduction to this compound. oup.com

The biosynthesis pathway involves several enzymatic steps, as summarized below:

| Step | Enzyme(s) | Substrate(s) | Product(s) |

| Isoprenoid precursor synthesis | Enzymes of MVA and MEP pathways | Acetyl-CoA | IPP, DMAPP |

| Squalene synthesis | Farnesyl pyrophosphate synthase (FPPS), Squalene synthase (SQS) | IPP, DMAPP | Squalene |

| Squalene epoxidation | Squalene epoxidase | Squalene | 2,3-Oxidosqualene |

| Cycloartenol formation | Cycloartenol synthase (CAS) | 2,3-Oxidosqualene | Cycloartenol |

| Conversion to this compound | DWF7, DWF5, DWF1, SSR1 (in some species) | 24-Methylenecholesterol, 24-Methylene lophenol | This compound |

Genetic Regulation of this compound Biosynthesis

The genetic regulation of phytosterol biosynthesis, including this compound, involves the coordinated expression of the genes encoding the enzymes in the pathway. Research, particularly in model plants like Arabidopsis, has identified several genes and transcription factors that regulate the flux through this pathway. nih.govnih.govwikipedia.org Mutations in genes encoding biosynthetic enzymes can lead to altered sterol profiles and affect plant development, often resulting in dwarf phenotypes due to downstream effects on brassinosteroid synthesis. researchgate.net For instance, mutations affecting enzymes downstream of SMT2 in the sterol biosynthesis pathway can lead to this compound depletion and severe dwarfism. researchgate.net

Metabolic Engineering for Enhanced this compound Production

Metabolic engineering approaches have been explored to enhance the production of this compound, particularly in heterologous hosts like yeast, to serve as a platform for producing valuable plant specialized metabolites such as brassinosteroids. nih.govbiorxiv.orgnih.govnih.govwikidata.orgnih.govacs.orgresearchgate.net Strategies involve modifying the endogenous ergosterol biosynthetic pathway in yeast to redirect intermediates towards this compound synthesis. biorxiv.orgresearchgate.net This can be achieved by deleting or downregulating genes involved in ergosterol synthesis and introducing plant enzymes involved in this compound biosynthesis. biorxiv.orgresearchgate.net

Studies have shown that overexpressing genes in the mevalonate pathway can increase the supply of upstream precursors, leading to enhanced this compound titers. biorxiv.org However, challenges exist, such as the esterification of heterologous sterols in yeast, which can limit their availability for downstream enzymatic reactions. nih.govbiorxiv.org Engineering efforts have focused on addressing these bottlenecks, for example, by inactivating sterol acyltransferases. nih.gov Successful metabolic engineering has resulted in yeast strains capable of producing significant amounts of this compound, demonstrating the potential of these platforms for bioproduction. nih.govnih.govacs.orgresearchgate.net

Data Table: Enhanced this compound Production in Engineered Yeast Strains

| Engineered Strain | Modifications | This compound Titer (mg/L) | Improvement (%) | Reference |

| Unoptimized Yeast | - | Baseline (not specified) | - | nih.govnih.govacs.org |

| Optimized Yeast | Partial restoration of sterol acyl transferase, Engineered upstream FPP supply | 18.4 | ~33 | nih.govnih.govacs.org |

| Engineered Y. lipolytica | Deletion of erg5, Introduction of heterologous dhcr7 | 837 | 370 (3.7-fold) | researchgate.net |

| Engineered Yeast (Mevalonate pathway upregulation) | Upregulation of mevalonate pathway enzymes | ~40 | >1000 (>10-fold) | biorxiv.org |

Metabolic Fates and Derivatives of this compound

This compound serves as a branch point in plant sterol metabolism, leading to the synthesis of other important sterols and steroid hormones. nih.govnih.govnih.gov

Conversion to Other Sterols and Hormones

One of the primary metabolic fates of this compound is its conversion to campestanol (B1668247) through the action of a steroid 5α-reductase. researchgate.net Campestanol is a saturated phytosterol. This compound is also a key precursor for the biosynthesis of brassinosteroids (BRs), a class of essential plant steroid hormones that regulate various aspects of growth and development. nih.govresearchgate.netnih.govnih.govwikipedia.orgnih.govacs.orgnih.govfishersci.fi The conversion of this compound to brassinolide (B613842), one of the most active brassinosteroids, involves multiple enzymatic steps, including hydroxylations and oxidations. genome.jp Different pathways from this compound to brassinolide have been identified in plants, including the main pathway through campestanol and alternative "early" pathways. genome.jp

This compound can also be converted to other sterols, although the primary pathways often lead to sitosterol and stigmasterol as the most abundant phytosterols in many plants. creative-proteomics.comwikipedia.orgnih.govfishersci.finih.govuni.lunih.govfishersci.nofishersci.caru.ac.za The precise flux of this compound into different branches of the sterol pathway can vary depending on the plant species and developmental stage.

Oxidation Products of this compound and their Significance

Oxidation products of this compound can also be formed through enzymatic reactions. These oxidized derivatives may have specific roles in plant signaling or defense. While the search results did not provide extensive details specifically on the oxidation products of this compound and their significance, it is known that enzymatic oxidation is involved in the conversion of this compound to brassinosteroids. genome.jp For example, hydroxylation at specific positions of the this compound structure is a critical step in BR biosynthesis. Further research is needed to fully elucidate the range of oxidation products derived directly from this compound and their specific biological functions in plants.

Absorption and Bioavailability in Mammalian Systems

The absorption and bioavailability of this compound in mammalian systems are significantly lower compared to cholesterol. acs.orgocl-journal.orgnih.govnih.govmdpi.com Despite structural similarities, the presence of the additional methyl group at the C-24 position in this compound contributes to this difference. acs.orgnih.gov

Mechanisms of Intestinal Absorption and Transport

Intestinal absorption of this compound, like cholesterol, involves several steps. Dietary this compound is incorporated into mixed micelles in the intestinal lumen, a process facilitated by bile salts and pancreatic enzymes. elsevier.eselsevier.es These mixed micelles transport this compound to the brush border membrane of intestinal cells (enterocytes). elsevier.eselsevier.es

The uptake of this compound into enterocytes is mediated, at least in part, by the Niemann-Pick C1-Like 1 (NPC1L1) transporter, located in the apical membrane of intestinal cells. acs.orgjst.go.jpmdpi.commdpi.com However, the efficiency of NPC1L1 in transporting this compound is lower compared to cholesterol. nih.gov

Following uptake into enterocytes, a significant portion of absorbed this compound is actively transported back into the intestinal lumen by ATP-Binding Cassette (ABC) transporters, specifically ABCG5 and ABCG8, which form a heterodimer. nih.govnih.govmdpi.commdpi.com These transporters act as an effective barrier against excessive absorption of plant sterols. nih.govnih.gov

A smaller fraction of this compound that is not effluxed back into the lumen can be esterified within the enterocyte by enzymes like acyl-CoA cholesterol acyltransferase 2 (ACAT2). elsevier.esunl.edu Esterified this compound can then be incorporated into chylomicrons, which are lipoproteins secreted into the lymphatic system and subsequently enter the bloodstream. elsevier.esmdpi.com

Factors Influencing this compound Bioavailability

Several factors influence the bioavailability of this compound in mammals. These include the amount and form of dietary this compound consumed, the food matrix in which it is consumed, and individual genetic factors. acs.orgnih.gov

The chemical structure of this compound, particularly the alkyl group at C-24, plays a role in its lower absorption compared to cholesterol. acs.orgnih.gov The form in which this compound is consumed (e.g., free sterol or esterified) can also affect its absorption. acs.orgunl.edu

Genetic variations, particularly in genes encoding intestinal transporters like NPC1L1 and ABCG5/ABCG8, can significantly impact this compound absorption and plasma levels. acs.orgmdpi.comnih.gov For instance, single nucleotide polymorphisms (SNPs) in NPC1L1 have been shown to affect serum phytosterol levels. mdpi.com

The food matrix can influence the incorporation of this compound into mixed micelles and its subsequent absorption. acs.org

Interplay with Cholesterol Absorption and Metabolism

This compound interacts with cholesterol absorption and metabolism primarily through competitive inhibition. Due to its structural similarity to cholesterol, this compound competes for incorporation into mixed micelles in the intestinal lumen and for uptake by the NPC1L1 transporter in enterocytes. biosynth.comelsevier.eselsevier.eswikipedia.org This competition reduces the amount of cholesterol absorbed. biosynth.comelsevier.eselsevier.es

Both this compound and cholesterol are substrates for the efflux transporters ABCG5 and ABCG8, which pump them back into the intestinal lumen. nih.govnih.govmdpi.com The higher efficiency of these transporters for plant sterols like this compound, compared to cholesterol, contributes to the lower net absorption of this compound. nih.govnih.gov

Studies have shown an inverse relationship between cholesterol absorption and cholesterol synthesis in the body; reduced cholesterol absorption due to the presence of plant sterols can lead to a compensatory increase in endogenous cholesterol synthesis. jst.go.jpcambridge.orgmdpi.com

Serum levels of this compound are often used as a marker of cholesterol absorption. jst.go.jpcambridge.orghealthmatters.ioahajournals.org Elevated levels of this compound in the bloodstream can indicate increased intestinal cholesterol absorption. healthmatters.io The ratio of this compound to cholesterol in serum is also used to assess cholesterol metabolism. wikipedia.orgcambridge.orgmdpi.com

Research findings highlight the complex interplay between this compound and cholesterol absorption and metabolism. For example, studies have investigated the effects of cholesterol-lowering medications, such as statins (which inhibit cholesterol synthesis) and ezetimibe (B1671841) (which inhibits NPC1L1 and thus cholesterol absorption), on this compound levels and cholesterol metabolism markers. ahajournals.orgnih.gov

The following table summarizes some key aspects of this compound absorption and bioavailability in comparison to cholesterol:

| Feature | This compound | Cholesterol |

| Intestinal Absorption Rate | Low (typically < 5%, often 1-2%) acs.orgocl-journal.orgnih.govmdpi.com | High (typically 40-60%) acs.orgocl-journal.orgnih.govmdpi.com |

| Primary Intestinal Transporter (Uptake) | NPC1L1 (less efficient than for cholesterol) acs.orgnih.govmdpi.com | NPC1L1 (more efficient than for this compound) nih.govmdpi.com |

| Primary Intestinal Transporter (Efflux) | ABCG5/ABCG8 (efficient) nih.govnih.govmdpi.commdpi.com | ABCG5/ABCG8 (less efficient than for this compound) nih.govnih.gov |

| Incorporation into Micelles | Competes with cholesterol biosynth.comelsevier.eselsevier.es | Incorporated into micelles elsevier.eselsevier.es |

| Esterification in Enterocyte | Can be esterified by ACAT2 elsevier.esunl.edu | Esterified by ACAT2 elsevier.esunl.edu |

| Incorporation into Chylomicrons | Yes (smaller amounts than cholesterol) elsevier.esmdpi.com | Yes (primary route for absorbed cholesterol) elsevier.esmdpi.com |

| Serum Levels | Low (used as a marker of cholesterol absorption) jst.go.jpcambridge.orghealthmatters.ioahajournals.org | High (major sterol in mammals) creative-proteomics.com |

This compound is a naturally occurring plant sterol with a chemical structure similar to cholesterol wikipedia.orgbiosynth.com. It is found in various plant sources, including seeds, nuts, and oils biosynth.com. Research has explored its diverse biological activities, particularly its impact on lipid metabolism and its anti-inflammatory and immunomodulatory properties nih.govtargetmol.comresearchgate.net.

Biological Activities and Mechanistic Studies of Campesterol

Regulation of Lipid Metabolism

Campesterol (B1663852), like other phytosterols (B1254722), is known for its ability to influence cholesterol metabolism wikipedia.orgbiosynth.comtargetmol.comresearchgate.net. This influence is primarily exerted through several key mechanisms within the digestive system and liver wikipedia.orgmdpi.com.

Impact on Cholesterol Absorption and Excretion

This compound competes with cholesterol for absorption in the human intestine, effectively reducing the amount of dietary cholesterol that enters the bloodstream wikipedia.orgbiosynth.commdpi.com. This competitive inhibition occurs because this compound mimics cholesterol's structure, allowing it to occupy the same pathways and receptors involved in intestinal absorption biosynth.commdpi.com. The absorption rate of this compound is significantly lower than that of cholesterol, ranging from approximately 9% to 18% compared to cholesterol's 40% to 60% absorption rate nih.govunl.edu. After absorption, a significant portion of this compound is transported back into the intestinal lumen by specific transporter proteins, further limiting its systemic availability mdpi.compan.olsztyn.pl. This compound has been used as a marker of cholesterol intestinal absorption in humans caymanchem.com.

Effects on Lipoprotein Profiles (LDL-C, HDL-C, Total Cholesterol, Triglycerides)

While specific quantitative data on the impact of this compound on lipoprotein profiles can vary between studies and models, the general trend observed in several studies is a reduction in LDL-C and total cholesterol.

Summary of Observed Associations with Serum Lipids

| Lipid Marker | Association with Serum this compound Levels | Reference |

| Total Cholesterol | Positive association | nih.gov |

| LDL-Cholesterol | Positive association | cambridge.orgnih.gov |

| HDL-Cholesterol | Positive association | nih.gov |

| Triglycerides | No consistent association | nih.gov |

Note: Associations observed in specific studies may vary depending on the study design, population, and dietary context.

Modulation of Hepatic Cholesterol Metabolism

This compound can also influence cholesterol metabolism within the liver wikipedia.orgmdpi.com. Phytosterols like this compound and sitosterol (B1666911) can activate the bile acid excretion pathway, which accelerates cholesterol metabolism researchgate.net. They can also reduce cholesterol synthesis and disrupt cholesterol homeostasis researchgate.net. Hepatic ratios of this compound to cholesterol levels can increase with the circulating ratio frontiersin.org.

Molecular Mechanisms of Lipid Modulation

The molecular mechanisms underlying this compound's effects on lipid metabolism involve several key proteins and pathways wikipedia.orgnih.govmdpi.comnih.govfrontiersin.orgresearchgate.net. This compound reduces the intestinal absorption of dietary cholesterol by competing for the same pathways and receptors, including the sterol transporter Niemann-Pick C1-like 1 (NPC1L1) located in the apical membrane of intestinal cells biosynth.commdpi.commdpi.comcaldic.com. Free phytosterols are then actively transported back into the intestinal lumen by ATP binding cassette (ABC) transporters, specifically ABCG5 and ABCG8 mdpi.compan.olsztyn.plmdpi.com. These transporters play a critical role in regulating the amount of cholesterol and plant sterols absorbed pan.olsztyn.plcaldic.com.

In the liver, ABCG5 and ABCG8 are also expressed and might regulate the biliary output of both cholesterol and plant sterols nih.govpan.olsztyn.plmdpi.com. Studies suggest that the inverse relationship between hepatic clearance and intestinal absorption of cholesterol, this compound, and sitosterol supports the hypothesis that ABCG5/8 transporters are involved in biliary sterol excretion nih.gov. This compound is secreted into bile to a greater extent than cholesterol by hepatic ABCG5 and ABCG8 transporters pan.olsztyn.pl. This compound also affects the expression of ACAT2 (acyl-CoA: cholesterol acyltransferase isoform 2), an enzyme involved in cholesterol esterification, which can reduce the amount of cholesterol entering chylomicrons mdpi.com. Additionally, phytosterols may inhibit cholesterol biosynthesis by regulating enzymes like HMG-CoA reductase (HMGCR) mdpi.comacs.org.

Anti-inflammatory Properties and Immunomodulation

This compound and its derivatives have demonstrated anti-inflammatory and immunomodulatory properties in various studies targetmol.comresearchgate.netfrontiersin.orgnih.govresearchgate.netnih.govjst.go.jpnih.govfrontiersin.org. These effects are often attributed to their ability to modulate the production and activity of key inflammatory mediators nih.govresearchgate.netresearchgate.netbcsrj.com.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, NFκ-B, COX-II)

Research indicates that this compound and its derivatives can suppress vital pro-inflammatory markers bcsrj.com. Studies in animal models of arthritis have shown that treatment with this compound derivatives led to the downregulation of pro-inflammatory markers such as TNF-α, IL-1β, IL-6, NF-κB, and COX-II nih.govresearchgate.netresearchgate.net. Specifically, mRNA expression levels of TNF-α, NF-κB, IL-6, IL-1β, and COX-II were significantly reduced in treated groups compared to control groups nih.govresearchgate.netresearchgate.net.

Conversely, some studies have shown an upregulation of anti-inflammatory markers like IL-4 following treatment with this compound derivatives nih.govresearchgate.netbcsrj.com. The anti-inflammatory activity observed in these studies is associated with the reduction of these pro-inflammatory cytokines and mediators researchgate.netbcsrj.com.

Observed Effects of this compound Derivatives on Pro-inflammatory Markers in Arthritic Rats

| Pro-inflammatory Marker | Effect Observed (vs. Control) | Reference |

| TNF-α | Downregulation of mRNA levels | nih.govresearchgate.netresearchgate.net |

| IL-1β | Downregulation of mRNA levels | nih.govresearchgate.netresearchgate.net |

| IL-6 | Downregulation of mRNA levels | nih.govresearchgate.netresearchgate.net |

| NF-κB | Downregulation of mRNA levels | nih.govresearchgate.netresearchgate.net |

| COX-II | Downregulation of mRNA levels | nih.govresearchgate.netresearchgate.net |

Note: Data extracted from studies using this compound derivatives in specific animal models.

Stimulation of Anti-inflammatory Mediators (e.g., IL-4)

Studies have indicated that this compound may exert anti-inflammatory effects by modulating the levels of various inflammatory mediators. Notably, research in a rat model of arthritis induced by Complete Freund's Adjuvant (CFA) demonstrated that administration of this compound resulted in an increase in the levels of the anti-inflammatory cytokine interleukin-4 (IL-4). This was observed alongside a decrease in pro-inflammatory cytokines. bcsrj.com

Cellular and Molecular Pathways in Inflammation

This compound's anti-inflammatory actions are associated with its influence on key cellular and molecular pathways involved in the inflammatory response. In the CFA-induced arthritis rat model, this compound treatment led to a notable decrease in pro-inflammatory markers such as TNF-α, NFκ-B, IL-6, COX-II, and IL-1. bcsrj.com This suggests that this compound can suppress the activity of these crucial mediators of inflammation. The modulation of NF-κB, a key transcription factor regulating the expression of numerous pro-inflammatory genes, appears to be a significant mechanism in its anti-inflammatory effects. bcsrj.comaacrjournals.orgbiorxiv.orghku.hk

Therapeutic Potential in Inflammatory Conditions

The observed anti-inflammatory properties of this compound suggest potential therapeutic applications in inflammatory conditions. Preclinical studies, such as those using the CFA-induced arthritis rat model, have shown that this compound treatment can lead to a decrease in arthritic scores and paw edema, indicating an amelioration of arthritis pathology. bcsrj.com This highlights the potential of this compound as an agent for mitigating inflammation-associated stress in conditions like rheumatoid arthritis. bcsrj.comnih.govresearchgate.net

Anticancer Activities

This compound has also been investigated for its potential anticancer activities, with research exploring its effects on various cancer cell lines and underlying mechanisms. bcsrj.comresearchgate.netpbbmi.orgacs.orgsurgonco.ru

Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that this compound can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell types. In human ovarian cancer cells, this compound treatment activated cell death signals, including cleaved caspase 3, cleaved caspase 9, cytochrome c, BAX, and BAK. nih.gov It has also been reported to induce cell cycle arrest at the G1 and G2/M phases in certain cancer cells, such as T lymphocytes (Jurkat cells), lymphoma cells (Jeko-1 cells), and glioma cells (LN22 cells). nih.govathmsi.org Furthermore, this compound has been shown to induce apoptosis via the mitochondrial pathway in human lung adenocarcinoma (A549) cells, decreasing anti-apoptotic proteins like BCL-2 and BCL-xL and increasing pro-apoptotic proteins like BAX, BAD, and BAK, along with activating caspase 3 and caspase 9. nih.gov

Modulation of Signaling Pathways (e.g., PI3K/MAPK)

This compound's anticancer effects are also linked to its modulation of critical signaling pathways involved in cell growth, proliferation, and survival. Research indicates that this compound can decrease the activity of the PI3K/MAPK signaling transduction pathway. nih.gov This pathway is known to play a significant role in regulating cellular proliferation by controlling cyclins, cyclin-dependent kinases, and cyclin-dependent kinase inhibitors in cancer cells. nih.govfrontiersin.org By affecting this pathway, this compound can impede cell growth and disrupt the cell cycle process, contributing to its apoptotic effects. researchgate.netfrontiersin.orgresearchgate.netmdpi.com

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. dost.gov.ph Studies have suggested that this compound possesses antiangiogenic properties. Research has indicated that this compound can repress basic fibroblast growth factor (bFGF)-induced angiogenesis by regulating cell proliferation and differentiation. nih.govsigmaaldrich.cn In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound significantly inhibited bFGF-induced proliferation and tube formation in a concentration-dependent manner. researchgate.netcapes.gov.brnih.gov Furthermore, this compound effectively disrupted bFGF-induced neovascularization in an in vivo chick chorioallantoic membrane (CAM) model. dost.gov.phresearchgate.netcapes.gov.br These findings support the potential antiangiogenic action of this compound through the inhibition of endothelial cell proliferation and capillary differentiation. researchgate.netcapes.gov.br

Compound Information

| Compound Name | PubChem CID |

| This compound | 173183 |

| IL-4 | 8707 |

| PI3K | 162651922, 86291103, 124173720, 118575663, 59620037 |

| MAPK | |

| TNF-α | |

| NF-κB | 509554, 15113698, 9903786, 5353431 |

| IL-6 | |

| COX-2 | |

| IL-1 | |

| VEGF | 66965667, 5329155, 9549295, 6419834 |

| BAX | |

| BAK | |

| BCL-2 | |

| BCL-xL | |

| Cytochrome c | |

| Caspase 3 | |

| Caspase 9 | |

| PCNA | |

| bFGF | |

| HUVECs | |

| CFA | |

| ROS | |

| Calcium | |

| PC-3 cells | |

| U937 cells | |

| HepG2 cells | |

| MDA-MB-231 cells | |

| SSMC-7721 cells | |

| A549 cells | |

| Jurkat cells | |

| Jeko-1 cells | |

| LN22 cells | |

| ES2 cells | |

| OV90 cells | |

| HT-29 cells | |

| Caco-2 cells | |

| HCT116 cells | |

| HeLa cells | |

| Ovarian cancer cells | |

| Prostate cancer cells | |

| Breast cancer cells | |

| Liver cancer cells | |

| Lung cancer cells | |

| Glioma cells | |

| Lymphoma cells | |

| T lymphocytes | |

| Endothelial cells | |

| Cancer cells | |

| Tumor cells | |

| Synoviocytes | |

| Chondrocytes | |

| Endometrial cancer cells | |

| Hepatoma cells | |

| NSCLC cells | |

| Gastric cancer cells | |

| Glioblastoma cells | |

| Colon cancer cells | |

| Rheumatoid arthritis | |

| Arthritis | |

| Inflammation | |

| Angiogenesis | |

| Apoptosis | |

| Cell cycle arrest | |

| Cell proliferation | |

| Cell migration | |

| Cell differentiation | |

| Neovascularization | |

| Oxidative stress | |

| Mitochondrial pathway | |

| PI3K/Akt pathway | |

| MAPK/ERK pathway | |

| NF-κB signaling pathway | |

| LXR signaling pathway | |

| Mitochondrial membrane potential | |

| Caspase activation | |

| DNA damage | |

| Endoplasmic reticulum stress | |

| UPR | |

| ER–mitochondria axis | |

| Reactive oxygen species (ROS) | |

| Basic fibroblast growth factor (bFGF) | |

| Human umbilical vein endothelial cells (HUVECs) | |

| Chick chorioallantoic membrane (CAM) | |

| Complete Freund's Adjuvant (CFA) | |

| Proliferating cell nuclear antigen (PCNA) | |

| Cyclins | |

| Cyclin-dependent kinases | |

| Cyclin-dependent kinase inhibitors | |

| G1 phase | |

| G2/M phase | |

| S phase | |

| Sub-G1 population | |

| Phosphatidylserine | |

| Dephosphorylation of BAD | |

| PARP cleavage | |

| Intracellular Ca2+ influx | |

| RONS levels | |

| Liver X receptor (LXR) | |

| Estrogen receptor alpha (ERα) | |

| Genistein | |

| Raloxifene | |

| Stigmasterol (B192456) | 5281326 |

| Beta-sitosterol (B1209924) | |

| Brassicasterol | |

| Fucosterol | |

| Alpha-tocopherol | |

| Podophyllotoxin | |

| Quercetin | 5280343 |

| α-curcumene | |

| α-bisabolol | |

| TPCA-1 | 5353431 |

| BAY11-7082 | 9903786 |

| STAT3 | |

| JAKs | |

| Src family kinase | |

| IκBα | |

| RelA | |

| RelB | |

| c-Rel | |

| IL-1β | |

| EGF | |

| G-CSF | |

| TP53 | |

| TP63 | |

| TP73 | |

| PTEN | |

| Akt | |

| mTOR | |

| GSK-3β | |

| FOXO transcription factors | |

| Wnt/β-catenin pathway | |

| PPARs | |

| Nrf2 | |

| JAK-STAT pathway | |

| HIF-1 | |

| TGF-β | |

| TLR/NLRP | |

| ERK pathway | |

| p38 pathway | |

| JNK pathway | |

| Rho pathway | |

| p53 pathway | |

| JAK3 pathway | |

| SLUG | |

| SNAI1 | |

| β-catenin | |

| Stigmastadiene phytosterol | |

| Vernonia amygdalina | |

| Moraea sisyrinchium | |

| Isoflavones | |

| Xanthones | |

| Dupilumab | 136164931 |

| LMT-28 | |

| Piroxicam | 4791 |

| Butyric acid | 264 |

| Butyrate | 104775 |

| Salazosulfapyridine | 5339 |

| Baicalein | 5281605 |

| FcRn | |

| Fcgrt-shRNA | |

| NCM460 cells | |

| Dextran sodium sulfate | |

| IgG | |

| ANCA | |

| CRP | |

| DAI | |

| HS scores | |

| p50 | |

| p65 | |

| STAT1 | |

| IκB | |

| Aurantiamide acetate | 9832120 |

| Influenza A virus | |

| Luteolin | |

| Apigenin | |

| Kaempferol | |

| Fisetin | |

| 5-FU | |

| PIK3CA | |

| Palbociclib | |

| Fulvestrant | |

| Cisplatin (B142131) | |

| Paclitaxel (B517696) | |

| Evening primrose oil | |

| Piperine | |

| RUNX2 | |

| ATP synthase complex | |

| Bad | |

| Bim | |

| PARP-1 | |

| Zymogens | |

| CADD522 | |

| NTUB1 cells | |

| SSMC-7721 cells | |

| Jurkat cells | |

| Jeko-1 cells | |

| LN22 cells | |

| PC-3 cells | |

| HT-29 cells | |

| Caco-2 cells | |

| HCT116 cells | |

| HeLa cells | |

| A549 cells | |

| U937 cells | |

| HepG2 cells | |

| MDA-MB-231 cells | |

| ES2 cells | |

| OV90 cells | |

| TK6 cells | |

| NIH3T3 cells | |

| LN229 cells | |

| SW620 cells | |

| U2OS cells | |

| NCM460 cells | |

| Chrysanthemum coronarium L. | |

| Anodontia edentula | |

| Stenochlaena palustris | |

| Ormenis eriolepis | |

| Baphicacanthus cusia | |

| Homo sapiens | |

| Rattus norvegicus | |

| Mus musculus | |

| Gallus gallus | |

| Danio rerio | |

| Caenorhabditis elegans | |

| Saccharomyces cerevisiae | |

| Escherichia coli | |

| Bacillus subtilis | |

| Pseudomonas aeruginosa | |

| Staphylococcus aureus | |

| Candida albicans | |

| Plasmodium falciparum | |

| Trypanosoma brucei | |

| Leishmania major | |

| Schistosoma mansoni | |

| Brugia malayi | |

| Onchocerca volvulus | |

| Aedes aegypti | |

| Anopheles gambiae | |

| Drosophila melanogaster | |

| Xenopus laevis | |

| Danio rerio | |

| Gallus gallus | |

| Rattus norvegicus | |

| Mus musculus | |

| Homo sapiens |

Data Table: Effects of this compound on Inflammatory Markers in CFA-Induced Arthritic Rats

| Inflammatory Marker | Vehicle Control (Mean ± SD) | This compound 50 mg/kg (Mean ± SD) | This compound 100 mg/kg (Mean ± SD) | Piroxicam (Mean ± SD) | Significance (p-value) |

| TNF-α mRNA Expression | 33.53 ± 0.12 | 37.47 ± 0.11 | 36.45 ± 0.11 | < 0.001 | |

| IL-4 levels | Decreased | Increased | Increased | Significant | |

| NFκ-B levels | Increased | Decreased | Decreased | Significant | |

| IL-6 levels | Increased | Decreased | Decreased | Significant | |

| COX-II levels | Increased | Decreased | Decreased | Significant | |

| IL-1 levels | Increased | Decreased | Decreased | Significant | |

| Paw edema | Increased | Decreased | Decreased | Comparable to Piroxicam | Significant |

| Arthritic score | Increased | Decreased | Decreased | Comparable to Piroxicam | Significant |

Data Table: Effects of this compound on Apoptosis and Cell Cycle in Cancer Cells

| Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Molecular Events Observed |

| Ovarian cancer cells | Induced apoptosis | Suppressed cell cycle progression | Activation of cleaved caspase 3/9, cytochrome c, BAX, BAK; Increased ROS and calcium; Decreased proliferation and aggregation. researchgate.netnih.gov |

| Liver cancer (SSMC-7721) | Induced apoptosis | Induced cell cycle arrest | ROS generation, loss of MMP, decreased Bcl-2, activated caspase 3/9. nih.gov |

| Human lung adenocarcinoma (A549) | Induced apoptosis | Decreased BCL-2/BCL-xL, increased BAX/BAD/BAK, activated caspase 3/9 via mitochondrial pathway. nih.gov | |

| T lymphocytes (Jurkat cells) | Induced apoptosis | Arrest at G1 and G2/M phases | DNA damage, caspase activation. nih.govathmsi.org |

| Lymphoma cells (Jeko-1 cells) | Induced apoptosis | Arrest at G1 and G2/M phases | DNA damage, caspase activation. nih.govathmsi.org |

| Glioma cells (LN22 cells) | Induced apoptosis | Arrest at G1 and G2/M phases | DNA damage, caspase activation. nih.govathmsi.org |

| Histiocytic lymphoma (U937 cells) | Induced apoptosis | Cytotoxic effect. researchgate.netsurgonco.ru | |

| Prostate cancer (PC-3 cells) | Inhibited proliferation | Arrest at G2/M phase | Decreased cell migration. nih.govathmsi.org |

| Breast cancer (MDA-MB-231 cells) | Inhibited proliferation | nih.gov | |

| Colon adenocarcinoma (HT-29 cells) | Apoptosis induction | Arrest in G2/M cell cycle | Decreased cell proliferation, upregulation of LXR gene expression. researchgate.net |

| Colon cancer (Caco-2 cells) | Apoptosis induction | Reversible arrest in G0/G1 phase | Reduced cell viability, dephosphorylation of BAD, mitochondrial depolarization, caspase 3-dependent PARP cleavage, intracellular Ca2+ influx, increased RONS. researchgate.net |

Data Table: Effects of this compound on Angiogenesis

| Target/Model | Effect of this compound | Key Findings |

| bFGF-induced angiogenesis | Repressed angiogenesis | Regulation of cell proliferation and differentiation. nih.govsigmaaldrich.cn |

| bFGF-induced proliferation of HUVECs | Significantly inhibited proliferation | Concentration-dependent manner within non-cytotoxic range. researchgate.netcapes.gov.brnih.gov |

| bFGF-induced tube formation of HUVECs | Significantly inhibited tube formation | Concentration-dependent manner within non-cytotoxic range. researchgate.netcapes.gov.brnih.gov |

| bFGF-induced neovascularization in CAM model | Effectively disrupted neovascularization | Demonstrated in an in vivo model. dost.gov.phresearchgate.netcapes.gov.br |

| Endothelial cell proliferation | Inhibition | Contributes to antiangiogenic action. researchgate.netcapes.gov.br |

| Capillary differentiation | Inhibition | Contributes to antiangiogenic action. researchgate.netcapes.gov.br |

Impact on Cancer Cell Aggregation

Studies have indicated that this compound can suppress the aggregation of cancer cells. In human ovarian cancer cells, this compound treatment was shown to inhibit cell aggregation in a three-dimensional (3D) culture model nih.govnih.govresearchgate.net. This effect, alongside the suppression of cell proliferation and cell cycle progression, suggests a potential role for this compound in impeding cancer progression and metastasis nih.govresearchgate.netresearchgate.net.

Role in Specific Cancer Types (e.g., Ovarian, Hepatic, Colorectal, Breast)

This compound has demonstrated potential anticancer effects in various cancer types, with research exploring its mechanisms of action.

Ovarian Cancer: this compound has been investigated for its effects on human ovarian cancer cells. Studies show it induces cell death and activates proapoptotic signals in ovarian cancer cell lines nih.govresearchgate.netresearchgate.net. It affects intracellular mechanisms vital for cell survival, including mitochondrial function and endoplasmic reticulum (ER) homeostasis nih.gov. This compound treatment leads to increased levels of calcium and reactive oxygen species (ROS) in ovarian cancer cells, contributing to cell death nih.govnih.govresearchgate.net. It also suppresses cell proliferation, cell cycle progression, and cell aggregation in these cells nih.govresearchgate.netresearchgate.net. Furthermore, this compound has been reported to enhance the anticancer effects of conventional chemotherapeutic agents like cisplatin and paclitaxel in ovarian cancer cells nih.govresearchgate.net.

Hepatic Cancer: Research indicates that this compound can inhibit the growth of liver cancer cells (e.g., HepG2 cells, SSMC-7721 cells) nih.govresearchgate.net. Its effects include inducing cell cycle arrest, apoptosis, and ROS generation nih.gov. Mechanistically, it has been shown to decrease the expression of Bcl-2 and activate caspase-3 and caspase-9 in liver cancer cells nih.gov. Metabolomic analysis in hepatocellular carcinoma (HCC) patients has identified this compound as a possible biomarker for HCC progression, showing differential expression between HCC and liver cirrhosis patients nih.gov.

Colorectal Cancer: The association between dietary phytosterol intake, including this compound, and colorectal cancer risk has been investigated in epidemiological studies. Some studies suggest an inverse association between the consumption of this compound and the risk of colorectal cancer researchgate.netcambridge.orgcapes.gov.brcambridge.org. However, other studies have found no significant association between a phytosterol-enriched diet and a lower risk of colorectal cancer mdpi.com. Conflicting findings exist, with some authors suggesting a high intake of this compound might even be linked to colorectal cancer, contrasting with numerous studies highlighting phytosterols as protective substances mdpi.com.

Breast Cancer: this compound has shown effects on breast cancer cells. It has been reported to decrease the proliferation of certain breast cancer cell lines (e.g., MCF-7 and ZR-75-1) caymanchem.com. Studies utilizing in silico, in vitro, and ex vivo approaches suggest this compound as a potential estrogen receptor alpha (ERα) inhibitor acs.orgprezi.comresearchgate.net. It has been shown to selectively inhibit the growth of ERα-positive breast cancer cells while having minimal impact on normal breast epithelial cells acs.orgprezi.com. This compound treatment has been observed to reduce the levels of ERα and the proliferation marker Ki-67 in patient-derived breast cancer organoids caymanchem.comprezi.com.

Here is a summary of this compound's effects on various cancer cell lines:

| Cancer Type | Cell Lines Affected | Observed Effects | Source |

| Ovarian Cancer | ES2, OV90 | Induces apoptosis, increases ROS and calcium, suppresses proliferation, inhibits aggregation, enhances chemosensitivity. | nih.govnih.govresearchgate.netresearchgate.net |

| Hepatic Cancer | HepG2, SSMC-7721 | Inhibits growth, induces cell cycle arrest, apoptosis, ROS generation. | nih.govresearchgate.net |

| Breast Cancer | MCF-7, ZR-75-1, MDA-MB-231-ERα | Decreases proliferation, inhibits ERα expression. | acs.orgcaymanchem.com |

| Histiocytic Lymphoma | U937 | Induces apoptosis, impedes cellular proliferation. | acs.org |

| Prostate Cancer | PC-3 | Induces apoptosis, impedes cellular proliferation. | acs.org |

Antioxidant Effects

This compound possesses antioxidant properties, contributing to cellular protection against oxidative stress nih.govresearchgate.net. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various pathological conditions, including cancer and cardiovascular disorders nih.govmdpi.com.

Mechanisms of Reactive Oxygen Species (ROS) Modulation

This compound has been shown to influence the generation and modulation of ROS. In human ovarian cancer cells, this compound treatment increased ROS production in a dose-dependent manner nih.govnih.govresearchgate.net. This induction of ROS appears to be a mechanism through which this compound activates cell death signals in these cells nih.govnih.govresearchgate.net. The interplay between ROS and antioxidants is complex, with ROS acting as signaling molecules at lower concentrations but causing cellular dysfunction at elevated levels nih.govmdpi.com. This compound's ability to modulate ROS levels suggests a role in disrupting the redox balance in cancer cells, leading to apoptosis nih.gov.

Other Emerging Biological Activities

Beyond its effects on cancer and oxidative stress, research is uncovering other potential biological activities of this compound.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties consensus.appscispace.commdpi.com. While the exact mechanisms are still being elucidated, some studies indicate that its neuroprotective effects might be linked to its antioxidant and anti-inflammatory activities, which can help protect neural tissues from damage consensus.appresearchgate.nettargetmol.comthejas.com.pk. Phytosterols, including this compound, have been explored for their potential in protecting against neurotoxicity in experimental models consensus.app.

Antimicrobial Activities

Studies have investigated the antimicrobial properties of this compound and its derivatives against various bacterial strains. This compound and its semi-synthetic derivatives have shown potential as antibacterial agents researchgate.net. For instance, this compound and twelve of its derivatives were evaluated against strains of Staphylococcus aureus, Streptococcus mutans, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae researchgate.net. Several derivatives displayed notable antibacterial activity researchgate.net.

Furthermore, this compound and its derivatives have been studied for their ability to potentiate the activity of antibiotics against multi-resistant bacterial strains researchgate.netnih.gov. In vitro studies have shown that this compound and its derivatives can enhance the effectiveness of antibiotics like norfloxacin (B1679917) and gentamicin (B1671437) against multi-resistant Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa strains researchgate.netnih.gov. Specifically, some compounds reduced the minimum inhibitory concentration (MIC) of norfloxacin against E. coli and P. aeruginosa by up to 75%, and the MIC of gentamicin against S. aureus and E. coli by 37% to 87% nih.gov.

Bioactive compounds, including this compound, found in natural oil nanoemulsions have been suggested to contribute to their effectiveness against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), drug-resistant Streptococcus pyogenes, and certain ESBL-producing Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa nih.gov. Mechanistic studies using techniques like Fourier-transform infrared (FTIR) spectroscopy and scanning electron microscopy (SEM) have indicated that these nanoemulsions can modify the functional groups of lipids, proteins, and nucleic acids in bacterial cells and cause damage to cell membranes and walls nih.gov.

While some studies report antibacterial activity of this compound and plant extracts containing it, other research has found no antibacterial effect for extracted total phytosterols, including this compound, at tested concentrations, highlighting the need for further investigation into these discrepancies researchgate.netbrieflands.com.

Effects on Gut Microbiota

Phytosterols, including this compound, have been shown to modulate the composition and metabolic pathways of gut microbes mdpi.comnih.gov. Research suggests that phytosterols can influence gut microbiota structure, potentially affecting bile acid metabolism nih.gov. One hypothesis is that phytosterols directly regulate the structure of gut microbiota, thereby impacting the activity of bile salt hydrolase (BSH) and reducing the hydrolysis of conjugated bile acids nih.gov.

Studies in mice fed a high-fat diet have indicated that the hypolipidemic effect of phytosterols is linked to the regulation of cholesterol metabolism through the modulation of gut microbiota brieflands.comnih.gov. Phytosterol intervention has been shown to regulate lipid metabolism and reduce oxidative damage in the brain of diabetic mice nih.gov. Furthermore, in vitro and in vivo studies suggest that diets enriched with phytosterols can improve gastrointestinal tract function by increasing beneficial microbiota species and decreasing the abundance of bacteria associated with enhanced calorie absorption and weight gain brieflands.com. Phytosterols may also increase the diversity of bacterial genera such as Bacteroidetes, Anaerostipes, Staphylococcus, Streptococcus, and Firmicutes brieflands.comfrontiersin.orgnih.gov.

This compound has been identified as a metabolite that mediates the increased risk from gut microbiota to heart failure in some studies frontiersin.org. Elevated this compound levels were subsequently correlated with a higher risk of heart failure, with a mediated proportion of this association being statistically significant frontiersin.org. Conversely, a specific metabolite ratio played an opposing role, potentially mitigating the risk frontiersin.org. The lactose (B1674315) and galactose degradation pathway in the gut microbiome was found to be positively correlated with this compound levels frontiersin.org.

Influence on Hormone Levels

The structural similarity between this compound and cholesterol suggests a potential influence on steroid hormone biosynthesis, as cholesterol serves as a precursor for a wide range of steroid hormones wikipedia.org. Anabolic steroids like testosterone (B1683101) and boldenone (B1667361) can be biosynthesized from cholesterol or phytosterols like this compound through steroidogenesis wikipedia.org. This structural similarity has led to speculation that consumption of foods rich in this compound or similar phytosteroids might contribute to increased levels of certain hormones wikipedia.org.

Studies investigating the effects of phytosterols, including this compound, on hormone levels in animals have shown varied results. In male Japanese quail, chronic feeding of high doses of phytosterols significantly reduced testosterone levels and testicular weights jst.go.jp. However, no differences were observed in luteinizing hormone (LH) levels in these studies jst.go.jp. The differential effects on the adrenal gland and testis might be attributed to the preferential use of different lipoprotein-cholesterol forms for steroid production jst.go.jp. Phytosterols might also locally perturb testosterone production through accumulation or delayed testicular maturation jst.go.jp.

In humans, a study evaluating the long-term consumption of a spread enriched with plant sterol esters, including this compound, found that hormone levels in both males (free and total testosterone) and females (luteinizing hormone, follicle stimulating hormone, beta-estradiol, and progesterone) were unaffected nih.gov.

Phytosterols have also been suggested to regulate hormone levels in the body, potentially affecting the growth of estrogen-dependent human breast cancer cells mdpi.com.

Table 1: Summary of this compound's Biological Activities

| Biological Activity | Description | Relevant Research Findings |

| Antimicrobial Activities | Potential to inhibit or reduce the growth of microorganisms, particularly bacteria. | This compound and its derivatives show antibacterial activity and can potentiate antibiotic effects against multi-resistant strains like S. aureus, E. coli, and P. aeruginosa. researchgate.netnih.gov May contribute to the effectiveness of natural oil nanoemulsions against drug-resistant bacteria. nih.gov |

| Effects on Gut Microbiota | Influence on the composition and metabolic activity of microorganisms in the gastrointestinal tract. | Modulates gut microbiota composition and energy metabolism pathways. mdpi.comnih.gov Can increase beneficial bacteria and decrease those associated with weight gain. brieflands.com Elevated levels may mediate increased risk of heart failure linked to gut microbiota. frontiersin.org |

| Influence on Hormone Levels | Potential to affect the synthesis, metabolism, or activity of hormones. | Structural similarity to cholesterol suggests a role as a precursor in steroidogenesis. wikipedia.org Chronic high-dose exposure reduced testosterone in male quail. jst.go.jp Long-term consumption in humans did not affect measured hormone levels. nih.gov May regulate hormones affecting estrogen-dependent cancer cells. mdpi.com |

Analytical Methodologies for Campesterol Research

Extraction and Sample Preparation from Biological Matrices

Extracting campesterol (B1663852) from biological matrices such as plasma, serum, tissues, food, and dietary supplements is a critical initial step. Phytosterols (B1254722) in these matrices can exist in free form, as fatty acid esters, or as steryl glycosides. To analyze the total this compound content, a saponification step is often employed using alkaline hydrolysis (e.g., with ethanolic potassium hydroxide) to cleave the ester linkages and liberate the free sterols mdpi.comcore.ac.uknih.govthermoscientific.comresearchgate.netnih.govaocs.org.

Following saponification, the unsaponifiable fraction containing the sterols is typically extracted using organic solvents. Common solvent extraction methods include liquid-liquid extraction with solvents like hexane (B92381) or toluene (B28343) mdpi.comnih.govresearchgate.netnih.gov. Methods like the Bligh/Dyer or Folch procedures, utilizing mixtures of chloroform (B151607) and methanol, are also historically used for lipid extraction from biological samples nih.govlipidmaps.org.

To enhance the purity of the extract and concentrate the analytes, cleanup steps such as solid-phase extraction (SPE) can be incorporated core.ac.uknih.gov. SPE can be performed in reversed-phase or normal-phase modes depending on the characteristics of the analytes and matrix core.ac.uk. Solid-phase microextraction (SPME) is another technique used for sample preparation, offering a solvent-saving approach mdpi.comcore.ac.uk.

For analysis by gas chromatography (GC), a derivatization step is usually required to improve the volatility, thermal stability, and peak shape of this compound. Silylation, commonly using reagents like N-methyl-N-trimethylsilyl-trifluoracetamide (MSTFA), converts the hydroxyl group of this compound into a trimethylsilyl (B98337) (TMS) ether mdpi.comcore.ac.uknih.govresearchgate.netnih.govaocs.org.

Spectroscopic and Other Advanced Techniques

Beyond the chromatographic techniques coupled with mass spectrometry, other methods contribute to the analysis and characterization of this compound. Mass spectrometry itself provides spectroscopic information through the fragmentation patterns of the molecule, which aids in its identification usask.cawisdomlib.orgnih.govdiva-portal.orgnih.gov.

While primarily used as a detector in chromatography, UV-Vis spectroscopy is utilized based on the absorption properties of the sterol structure srce.hrnih.govjasco-global.comresearchgate.netvup.sk. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation and to assess the purity of this compound standards sigmaaldrich.com.

Advanced techniques like two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS) have been explored for the comprehensive analysis of phytosterols and their oxidation products, offering enhanced separation capabilities nih.gov.

Data Table: Performance Metrics for this compound Analysis by Various Methods

| Method | Matrix Example | Linear Range | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery Rate (%) | Source |

| SFC-UV (UPC²) | Edible Oils | 0.12 ng·ml⁻¹ to 200 ng·ml⁻¹ | 20–42 ng·ml⁻¹ | 75–117 ng·ml⁻¹ | 96.4–101.2 | vup.sk |

| GC-MS (SIM) | Various | Not specified | 5–50 ng/mL | Not specified | Not specified | mdpi.com |

| LC-APCI-MS/MS | Edible Oils | Not specified | 2–25 ng/mL | 10–100 ng/mL | Not specified | mdpi.com |

| Modified QuEChERS + LC-APCI-TOF-MS | Rice | 0.1 to 100 mg/L | 100 ng/mL | 200 ng/mL | High (>85%) | scirp.org |

| GC-MS (SIM) | Plasma | Not specified | Not specified | Not specified | 76–101 | sigmaaldrich.com |

| GC-FID (Collaborative Study) | Saw Palmetto | Not specified | Not specified | Not specified | 99.8 | researchgate.netnih.gov |

| LC-MS/MS (APPI) | Human Serum | 1–1,000 μg/l | 0.25–0.68 μg/l | Not specified | Not specified | researchgate.net |

| LC-MS/MS (APCI) | Plant Extract | Not specified | 1 ng/mL | Not specified | Good | wisdomlib.org |

| LC-APCI-MS/MS | Rat Plasma | 250–5000 ng/mL | Not specified | Not specified | Not specified | nih.gov |

| LC-MS/MS | Microglia Cell Membranes | Not specified | 0.001–0.05 mg/L | Not specified | 6-29% CV | researchgate.net |

Note: LOD and LOQ values can vary significantly depending on the specific matrix, sample preparation, and instrument parameters used.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds, including this compound. Both 1H NMR and 13C NMR provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule. Analysis of NMR spectra allows for the identification of different functional groups and the determination of their positions in the sterol skeleton and the side chain ung.ac.id.

For this compound, 13C NMR spectra typically show characteristic signals for the six methyl groups and the olefinic carbons at positions C-5 and C-6 ung.ac.id. The presence of a hydroxyl group at the C-3 position is indicated by a deshielded signal in the 13C NMR spectrum, typically around 71.9 ppm ung.ac.id. In 1H NMR spectra, the proton attached to the C-3 carbon, which is bonded to the hydroxyl group, often appears as a triplet of doublet of doublets ung.ac.id. Protons associated with the olefinic double bond also yield characteristic signals ung.ac.id.

NMR spectroscopy, particularly 13C NMR, is also valuable for assessing the purity of this compound samples and for differentiating it from structurally similar epimers like dihydrobrassicasterol, which often co-occur with this compound and are difficult to separate chromatographically phytolab.comsigmaaldrich.com. The ratio between this compound and dihydrobrassicasterol can be determined by evaluating the 13C-NMR spectra phytolab.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound typically shows a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group at the C-3 position ung.ac.idresearchgate.net. Aliphatic C-H stretching vibrations are observed in the region of 2850-2970 cm⁻¹ researchgate.net. The presence of the C=C double bond in the B ring of the sterol structure is indicated by an absorption peak around 1638 cm⁻¹ ung.ac.id. Other peaks in the fingerprint region (below 1500 cm⁻¹) provide further structural information related to C-O and C-C bond vibrations ung.ac.idresearchgate.net.

FTIR (Fourier-Transform Infrared) spectroscopy is a common technique used for obtaining the IR spectrum of this compound, often using methods like preparing a KBr pellet or using Attenuated Total Reflectance (ATR) nih.gov.

Challenges and Advancements in Analytical Approaches

Analyzing this compound, particularly in complex biological matrices or food samples, presents several challenges. One significant challenge is the structural similarity of this compound to other phytosterols and cholesterol, which can make selective identification and quantification difficult mdpi.com. This requires the use of highly selective separation techniques coupled with sensitive detection methods mdpi.com.

Traditional methods like Gas Chromatography (GC) often require derivatization of phytosterols to increase their volatility and thermal stability for analysis nih.govdiva-portal.org. This derivatization step can be time-consuming and may introduce variability diva-portal.org. Furthermore, single-stage GC-MS can sometimes struggle to distinguish between co-eluting compounds or structurally similar isomers usask.ca.

Another challenge in the analysis of phytosterols, including this compound, is the potential for oxidation, leading to the formation of phytosterol oxidation products (POPs) nih.govresearchgate.net. These oxidation products can interfere with the analysis and raise concerns regarding the safety and tolerability of phytosterol-enriched products nih.govresearchgate.net. Analyzing POPs presents additional challenges, such as the lack of readily available authentic standards for all possible oxidation products nih.govresearchgate.net.

Advancements in analytical approaches have aimed to address these challenges. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have gained prominence as they can analyze phytosterols without the need for derivatization, simplifying sample preparation diva-portal.orgusask.ca. LC-MS/MS offers increased selectivity and sensitivity, which is crucial for analyzing complex samples and identifying co-eluting compounds by monitoring specific mass transitions diva-portal.orgusask.ca.

Supercritical Fluid Chromatography (SFC) coupled with MS has also emerged as a faster and more selective alternative for phytosterol profiling compared to some traditional LC or GC methods diva-portal.orgnih.gov. SFC offers advantages in separating structurally similar lipids nih.gov.

Improved sample preparation techniques, such as advanced extraction methods like deep eutectic solvent (DES)-based liquid-liquid microextraction (DLLME), have been developed to enhance the extraction efficiency and lower detection limits for phytosterols like this compound in complex matrices mdpi.com.

Furthermore, advancements in the synthesis and purification of phytosterol oxidation products are helping to address the lack of authentic standards, which is vital for accurate quantification of POPs nih.gov. The use of isotope dilution GC-MS methods has also been validated for the analysis of specific oxygenated this compound derivatives in biological samples, offering improved accuracy and sensitivity nih.gov.

Despite these advancements, ongoing research continues to focus on developing even faster, more sensitive, and more selective analytical methods for this compound and other phytosterols, as well as for their oxidation products, to support research into their roles and implications.

Clinical and Epidemiological Research on Campesterol

Association with Cardiovascular Disease Risk

The relationship between campesterol (B1663852) and cardiovascular disease (CVD) risk is complex and has been a subject of considerable research and some debate. As a marker of cholesterol absorption, this compound levels in the body can reflect individual differences in how dietary cholesterol and plant sterols are absorbed.

This compound Levels as Biomarkers for Cardiac Risk

This compound is recognized as a marker of cholesterol absorption. ahajournals.orgnih.govjst.go.jpnih.gov Studies have investigated whether plasma or serum levels of this compound can serve as biomarkers for cardiac risk. The findings, however, have been inconsistent across different populations and study designs.

Some studies have indicated a positive association between higher this compound levels and increased cardiovascular risk. For instance, the CACHE (Cholesterol Absorption and Cholesterol synthesis in High-risk patiEnts) study, a large multicenter cross-sectional study in Japan involving 2,895 individuals, demonstrated a positive association between serum levels of this compound and the prevalence of CVD, particularly coronary artery disease (CAD). nih.govjst.go.jpnih.gov The study found that high this compound levels were associated with high odds of CVD. nih.gov

Conversely, other research has presented conflicting results. The KEEP (Kyushu Elderly Ezetimibe (B1671841) Phytosterol) study, which analyzed data from 1061 elderly Japanese patients with hypercholesterolemia, found that higher baseline this compound levels were significantly associated with a lower risk of cardiovascular events (CVEs) over a median follow-up of 4.0 years. ahajournals.org After adjusting for various cardiovascular risk factors, the hazard ratios for CVEs were lower in the higher quartiles of baseline this compound compared to the lowest quartile. ahajournals.org